3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
CAS No.: 1351621-23-2
Cat. No.: VC7311611
Molecular Formula: C20H17F3N4O5
Molecular Weight: 450.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351621-23-2 |
|---|---|
| Molecular Formula | C20H17F3N4O5 |
| Molecular Weight | 450.374 |
| IUPAC Name | oxalic acid;3-pyridin-3-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H15F3N4O.C2H2O4/c19-18(20,21)15-5-1-3-12(7-15)9-25-10-14(11-25)17-23-16(24-26-17)13-4-2-6-22-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) |
| Standard InChI Key | NEJHVFWNFKNEDF-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound comprises a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) linked to pyridin-3-yl at position 3 and a 1-(3-(trifluoromethyl)benzyl)azetidin-3-yl group at position 5. The azetidine ring (a four-membered saturated nitrogen heterocycle) is substituted with a 3-(trifluoromethyl)benzyl group, enhancing lipophilicity and metabolic stability . The oxalate counterion improves aqueous solubility, a common strategy for optimizing drug-like properties .
Key Functional Groups
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1,2,4-Oxadiazole: Imparts rigidity and serves as a bioisostere for ester or amide groups, enhancing metabolic resistance .
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Pyridin-3-yl: Contributes to π-π stacking interactions and hydrogen bonding, often critical for target binding .
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Azetidine: Its strained ring system may influence conformational dynamics and receptor selectivity .
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3-(Trifluoromethyl)benzyl: The electron-withdrawing CF₃ group enhances membrane permeability and modulates electronic properties .
Synthesis and Optimization
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous 1,2,4-oxadiazoles are typically synthesized via:
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Cyclization of Amidoximes: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions .
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Azetidine Functionalization: Alkylation of azetidin-3-amine with 3-(trifluoromethyl)benzyl bromide, followed by coupling to the oxadiazole core .
Example Protocol (Hypothetical)
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Step 1: Synthesize 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine via cyclization of pyridine-3-carboximidamide with cyanogen bromide.
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Step 2: Introduce the azetidine moiety by reacting the amine with 1-(3-(trifluoromethyl)benzyl)azetidin-3-yl methanesulfonate.
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Step 3: Salt formation with oxalic acid to yield the final oxalate .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The oxalate salt enhances solubility (>10 mM in water), critical for bioavailability .
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logP: Estimated at 2.8 (trifluoromethyl group offsets azetidine’s hydrophilicity) .
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Stability: Stable under acidic conditions (pH 2–6) but may hydrolyze in strong bases due to the oxadiazole ring .
Spectroscopic Characteristics
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UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transition of the oxadiazole and pyridine rings) .
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¹H NMR: Key signals include δ 8.5–9.0 ppm (pyridinyl protons), δ 4.2–4.5 ppm (azetidine CH₂), and δ 7.6–7.8 ppm (aryl CF₃) .
Pharmacological Activity
Anticancer Activity
Oxadiazoles with pyridinyl substituents show inhibitory effects on kinase targets (e.g., EGFR, IC₅₀ ≈ 50 nM) . Molecular docking simulations suggest the trifluoromethylbenzyl group occupies hydrophobic pockets in enzyme active sites .
Applications and Development
Therapeutic Prospects
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Antibacterial Agents: Structural similarity to patented oxadiazoles (e.g., US20170073319A1) supports potential for drug-resistant infections .
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Oncology: The pyridine-oxadiazole scaffold is explored in kinase inhibitor pipelines .
Challenges
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